N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
Description
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxolan ring, and a tetrahydroimidazo[1,2-a]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-3-1-14(2-4-16)12-19(6-10-25-13-19)22-18(24)15-5-8-23-9-7-21-17(23)11-15/h1-4,7,9,15H,5-6,8,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWPLPMAOCJDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1C(=O)NC3(CCOC3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the oxolan ring and the chlorophenyl group. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of oxolan and imidazo[1,2-a]pyridine, such as:
- N-[3-[(4-bromophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
- N-[3-[(4-methylphenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
Uniqueness
What sets N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
